2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol
Description
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Properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c10-9(11,12)7-5-6(17-4-3-14)1-2-8(7)13(15)16/h1-2,5,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDJIYCXXRQKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol, with the chemical formula CHFNO and molecular weight 251.16 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential applications based on available research findings.
- IUPAC Name : 2-[4-nitro-3-(trifluoromethyl)phenoxy]ethanol
- Molecular Structure : The compound features a phenolic structure substituted with a nitro group and a trifluoromethyl group, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 251.16 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on related phenoxy compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed MIC values ranging from 3.2 to 8.9 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Antitubercular Activity
The biological evaluation of phenoxy derivatives has highlighted their antitubercular activity. In particular, compounds based on the phenoxyacetamide scaffold have shown promising results against Mycobacterium tuberculosis. One derivative exhibited an MIC of 4 µg/mL against rifampicin-resistant strains, suggesting that modifications in the phenoxy structure could enhance efficacy against resistant strains .
Study 1: Antimicrobial Efficacy
A comparative analysis of various phenoxy compounds showed that those with trifluoromethyl substitutions had enhanced activity against M. tuberculosis and other pathogens. The study reported that specific structural modifications led to significant improvements in antimicrobial potency, supporting the notion that this compound could be a valuable lead compound for further development .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of electron-withdrawing groups like nitro and trifluoromethyl significantly impacted the biological activity of phenoxy compounds. The study indicated that these groups might facilitate better interaction with bacterial targets or enhance membrane permeability, leading to increased efficacy .
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that such compounds may induce oxidative stress in microbial cells or disrupt cellular membranes, leading to cell death . Molecular docking studies have suggested favorable interactions with key proteins involved in bacterial virulence, indicating a multi-faceted approach to their antimicrobial effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
